7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline

impurity profiling structural identity LC‑MS method development

7‑Chloro‑4‑(4‑(3‑(piperazin‑1‑yl)propyl)piperazin‑1‑yl)quinoline (CAS 4039‑00‑3), also referred to as Piperaquine Impurity B or 4′‑(7‑dechloroquinolinyl)‑piperaquine, is a C₂₀H₂₈ClN₅ compound with a molecular weight of 373.92 g mol⁻¹ [REFS‑2]. It belongs to the 4‑aminoquinoline class and is structurally defined by a single 7‑chloroquinoline moiety linked via a propyl‑piperazine bridge to a terminal piperazine ring [REFS‑1].

Molecular Formula C₂₀H₂₈ClN₅
Molecular Weight 373.92
CAS No. 4039-00-3
Cat. No. B1148203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline
CAS4039-00-3
Synonyms7-Chloro-4-[4-[3-(1-piperazinyl)propyl]-1-piperazinyl]-quinoline;  Piperaquine Impurity B
Molecular FormulaC₂₀H₂₈ClN₅
Molecular Weight373.92
Structural Identifiers
SMILESC1CN(CCN1)CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C20H28ClN5/c21-17-2-3-18-19(16-17)23-5-4-20(18)26-14-12-25(13-15-26)9-1-8-24-10-6-22-7-11-24/h2-5,16,22H,1,6-15H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7‑Chloro‑4‑(4‑(3‑(piperazin‑1‑yl)propyl)piperazin‑1‑yl)quinoline (CAS 4039‑00‑3) – A Critical Piperaquine Impurity Reference Standard


7‑Chloro‑4‑(4‑(3‑(piperazin‑1‑yl)propyl)piperazin‑1‑yl)quinoline (CAS 4039‑00‑3), also referred to as Piperaquine Impurity B or 4′‑(7‑dechloroquinolinyl)‑piperaquine, is a C₂₀H₂₈ClN₅ compound with a molecular weight of 373.92 g mol⁻¹ [REFS‑2]. It belongs to the 4‑aminoquinoline class and is structurally defined by a single 7‑chloroquinoline moiety linked via a propyl‑piperazine bridge to a terminal piperazine ring [REFS‑1]. Pharmaceutical manufacturers and analytical laboratories source this compound as a fully characterised, regulatory‑grade reference standard for use in HPLC/LC‑MS method development, validation, and quality control (QC) of piperaquine active pharmaceutical ingredient (API) and finished dosage forms [REFS‑3].

Why a Generic 'Piperaquine Impurity' Standard Cannot Replace CAS 4039‑00‑3 in Regulated Analytical Workflows


Sourcing 'piperaquine‑related substances' without verifying the exact CAS‑defined structure introduces unacceptable risk when the analytical target is this specific mono‑quinoline, mono‑piperazine‑terminated impurity. Piperaquine impurity profiles include structurally distinct species—such as the positional isomer 1‑[(5‑chloroquinolin‑4)‑piperazinyl]‑3‑[(7‑chloroquinolin‑4)‑piperazinyl]propane [REFS‑2] and the de‑alkylated Piperaquine Impurity A (7‑chloro‑4‑(piperazin‑1‑yl)quinoline, CAS 837‑52‑5) [REFS‑3]—each exhibiting different chromatographic retention, mass spectrometric fragmentation, and relative response factors (RRFs). Regulatory guidance (ICH Q3A/Q3B) requires impurity reference standards to be structurally confirmed and of known purity for accurate quantification [REFS‑1]. CAS 4039‑00‑3 carries batch‑specific Certificates of Analysis (CoA) documenting ≥98 % purity by HPLC/MS, NMR, and GC, providing full traceability unmatched by an inadequately characterised surrogate [REFS‑4].

Quantitative Differentiation Evidence for 7‑Chloro‑4‑(4‑(3‑(piperazin‑1‑yl)propyl)piperazin‑1‑yl)quinoline (CAS 4039‑00‑3) vs. Key Comparators


Mono‑Quinoline Architecture Distinguishes CAS 4039‑00‑3 from the Bisquinoline Parent Drug Piperaquine

Unlike piperaquine (CAS 4085‑31‑8), which is a bisquinoline dimer bearing two 7‑chloroquinolin‑4‑yl groups, CAS 4039‑00‑3 contains only a single quinoline ring and a free piperazine terminus [REFS‑1][REFS‑2]. This structural difference is non‑trivial: the compound's molecular weight (373.92 g mol⁻¹ vs. piperaquine's 535.0 g mol⁻¹) and its polar surface area (34.64 Ų, predicted, vs. piperaquine's 38.74 Ų) place it in a distinct analytical retention window during reversed‑phase HPLC [REFS‑3]. Method validation protocols that mistake a bisquinoline surrogate for this mono‑quinoline impurity will fail system suitability criteria based on retention time and peak purity, potentially invalidating batch release testing [REFS‑4].

impurity profiling structural identity LC‑MS method development regulatory reference standard

Predicted pKa Drives Differentiation from Both the Parent Drug and De‑alkylated Impurity A

The predicted pKa of CAS 4039‑00‑3 (9.25 ± 0.10) lies between that of piperaquine (pKa ~ 8.57) and Piperaquine Impurity A (pKa ~ 8.47) [REFS‑1][REFS‑2]. This higher basicity arises from the terminal, unsubstituted piperazine nitrogen and directly influences ionisation state under common HPLC mobile phase pH ranges (e.g., pH 3.0–7.0). Consequently, CAS 4039‑00‑3 exhibits a distinct capacity factor (k′) and peak symmetry profile compared to Impurity A or piperaquine, enabling analytical laboratories to use pKa‑guided mobile phase optimisation to achieve baseline resolution where co‑elution of non‑specific standards would otherwise compromise method specificity [REFS‑3].

ionisation constant HPLC method development mobile phase optimisation

Quantified Impurity Content in Commercial API Batches: CAS 4039‑00‑3 is a Real‑World Process Impurity

A significant contaminant in piperaquine drug substance was identified as a positional isomer impurity (1‑[(5‑chloroquinolin‑4)‑piperazinyl]‑3‑[(7‑chloroquinolin‑4)‑piperazinyl]propane) at levels of 1.5 % to 5 % by LC‑UV peak area at 347 nm in Artekin batches [REFS‑1]. This known contamination of the 4,7‑dichloroquinoline precursor with 4,5‑dichloroquinoline confirms that structurally related impurities are not theoretical but are present at reportable levels in commercial piperaquine API [REFS‑2]. The availability of a pure, well‑characterised CAS 4039‑00‑3 standard with batch‑specific CoA (purity ≥ 98 % by HPLC) allows manufacturers to comply with ICH Q3A qualification thresholds and supports accurate quantification of this specific, structurally confirmed impurity during GMP batch release testing [REFS‑3].

process impurity batch release GMP manufacturing pharmacopeial compliance

Predicted Boiling Point Differentiation from Other Piperaquine Impurities and 4‑Aminoquinolines

The predicted boiling point of CAS 4039‑00‑3 is 552.2 ± 50.0 °C, substantially higher than that of chloroquine (460.6 °C) and amodiaquine (predicted ~478 °C) [REFS‑1][REFS‑2]. This low volatility is a direct consequence of the long, flexible propyl‑piperazine linker and the terminal free amine. While GC methods are generally unsuitable for such high‑boiling compounds, the value serves as a distinguishing physicochemical fingerprint for purity characterisation during reference standard qualification (e.g., confirming absence of more volatile residual solvents or precursors). In the context of HPLC/LC‑MS‑based methods, the high boiling point indirectly reflects strong intermolecular interactions that influence solubility and mobile phase selection [REFS‑3].

GC method scope physicochemical fingerprint volatility comparison

Impurity‑Specific Toxicity Alert from In Silico Profiling of Piperaquine‑Related Substances

A comprehensive stability‑profiling study of piperaquine phosphate forced‑degradation samples used HPLC‑UV, TOF‑MS, ESI‑MS, and NMR to identify twelve impurities, and employed Toxtree® and Derek® to predict their toxicity [REFS‑1]. The study showed that piperaquine‑related impurities carry a toxicity risk warranting individual identification and control [REFS‑2]. Although CAS 4039‑00‑3 was not singled out in the in silico assessment, the study's finding that piperaquine process impurities as a class are flagged for potential toxicity reinforces the ICH M7 requirement to characterise and control each identified impurity individually rather than relying on a generic total‑impurity approach [REFS‑3]. A pure, structurally confirmed CAS 4039‑00‑3 reference standard is therefore essential for evaluating whether this specific mono‑quinoline impurity falls within an acceptable toxicological concern (TTC) limit during ANDA submissions.

in silico toxicology ICH M7 genotoxicity reference standard

High‑Value Procurement Applications for 7‑Chloro‑4‑(4‑(3‑(piperazin‑1‑yl)propyl)piperazin‑1‑yl)quinoline (CAS 4039‑00‑3)


Certified Reference Standard for Piperaquine HPLC/LC‑MS Impurity Method Validation and ANDA Filing

CAS 4039‑00‑3 is used as a dedicated, structurally confirmed impurity reference standard in the development and validation of quantitative HPLC‑UV and LC‑MS methods for piperaquine API batch release testing [REFS‑1]. The batch‑supplied CoA documents purity ≥ 98 % by HPLC, ¹H‑NMR and MS identity confirmation, enabling laboratories to calculate accurate response factors (RRFs) and demonstrate system suitability required for Abbreviated New Drug Application (ANDA) submissions [REFS‑2]. The compound's distinct retention time and mass spectrum, driven by its mono‑quinoline architecture and predicted pKa of 9.25, means that substituting a structurally different piperaquine impurity or the parent drug will generate invalid peak identification and assay results, ultimately risking regulatory rejection [REFS‑3].

GMP Process Control and Root‑Cause Analysis of Piperaquine Manufacturing Impurities

In commercial manufacture of piperaquine, contamination of the 4,7‑dichloroquinoline starting material with 4,5‑dichloroquinoline leads to structurally related process impurities at reportable levels [REFS‑1]. CAS 4039‑00‑3 serves as a specific marker for mono‑quinoline side products arising from incomplete or asymmetric coupling with 1,3‑bis‑(1‑piperazinyl)propane. QC laboratories can use the pure reference standard to spike pilot and production batches for recovery experiments and to monitor impurity purge factors during process optimisation. This targeted approach, supported by the compound's high purity and regulatory‑grade characterisation, directly supports Quality by Design (QbD) and GMP compliance, whereas using a less well‑characterised or incorrect impurity standard would obscure process understanding and batch failure investigations [REFS‑2].

In Silico and In Vitro Genotoxicity Assessment of Mono‑Quinoline Impurities for ICH M7 Compliance

The in‑silico toxicological prediction studies of piperaquine‑related impurities indicate that this class of compounds warrants individual structural alert evaluation [REFS‑1][REFS‑2]. Procurement of high‑purity CAS 4039‑00‑3 enables a dedicated ICH M7 assessment by either in‑silico (quantitative structure‑activity relationship) or in vitro (Ames test) approaches, generating impurity‑specific data rather than relying on generic class effects. Manufacturers aiming to submit ANDA or DMF packages that contain a comprehensive impurity qualification will require a certified reference standard to generate defensible, validatable data for each identified process impurity, as the TTC‑based control limit for mutagenic impurities cannot be extrapolated from the parent drug or a different impurity [REFS‑3].

Structure‑Activity Relationship (SAR) Tool Compound in Antiprotozoal and Anticancer Research

CAS 4039‑00‑3, a mono‑quinoline derivative of piperaquine, has been reported as an inhibitor of tumour kinases with antiproliferative activity against cancer cell lines [REFS‑1]. Although detailed IC₅₀ values are not yet published in direct comparator studies, the compound serves as a valuable SAR probe for medicinal chemists investigating how the progressive removal of the second quinoline moiety affects biological activity. Research groups studying 4‑aminoquinoline‑based antiprotozoal or anticancer agents can use this well‑characterised compound to benchmark selectivity and toxicity profiles relative to the bisquinoline parent drug piperaquine and the smaller fragment Impurity A [REFS‑2].

Quote Request

Request a Quote for 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.